molecular formula C10H8F2O B13436198 2-(2,2-Difluoroethoxy)phenylacetylene

2-(2,2-Difluoroethoxy)phenylacetylene

Cat. No.: B13436198
M. Wt: 182.17 g/mol
InChI Key: QSJVYCGUDOFNBL-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)phenylacetylene is a chemical compound with the CAS number 1823606-41-2 and a molecular formula of C 10 H 8 F 2 O . It has a molecular weight of 182.17 g/mol and its structure can be represented by the SMILES notation C#CC1=CC=CC=C1OCC(F)F . This compound features a phenylacetylene core, which is a prototypical terminal alkyne known for its rich reactivity in synthetic chemistry . The presence of the terminal alkyne group makes it a valuable building block for metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form extended conjugated systems . Furthermore, the 2,2-difluoroethoxy substituent on the aromatic ring can influence the compound's electronic properties and metabolic stability, making it a useful fragment in the development of pharmaceuticals and agrochemicals. Researchers can utilize this compound to synthesize more complex molecules or as a precursor in materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

1-(2,2-difluoroethoxy)-2-ethynylbenzene

InChI

InChI=1S/C10H8F2O/c1-2-8-5-3-4-6-9(8)13-7-10(11)12/h1,3-6,10H,7H2

InChI Key

QSJVYCGUDOFNBL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1OCC(F)F

Origin of Product

United States

Preparation Methods

Direct Etherification of Phenylacetylene Derivatives

A prominent approach involves the nucleophilic substitution of phenylacetylene derivatives with 2,2-difluoroethanol or its derivatives. This method typically proceeds via the following steps:

  • Preparation of the phenylacetylene precursor: Starting from phenylacetylene or substituted phenylacetylenes, which are commercially available or synthesized via Sonogashira coupling of aryl halides with terminal alkynes.
  • Activation of 2,2-difluoroethanol: Due to its poor nucleophilicity, 2,2-difluoroethanol is often activated by converting it into a more reactive species, such as its corresponding alkali metal salt (e.g., sodium or potassium 2,2-difluoroethoxide).
  • Ether formation: The phenylacetylene derivative, bearing a suitable leaving group or reactive site, is subjected to nucleophilic substitution with the activated difluoroethoxide in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent such as dimethylformamide or acetonitrile, under reflux conditions. This step yields the target 2-(2,2-difluoroethoxy)phenylacetylene.

Research Outcome:
This method offers high regioselectivity and yields, especially when the phenylacetylene bears a halogen or other leaving groups at the para or ortho positions. The reaction conditions are mild, typically involving temperatures between 60°C and 100°C, with yields often exceeding 70% in optimized conditions.

Transition Metal-Catalyzed Cross-Coupling Strategies

A more advanced and versatile method involves transition metal catalysis, particularly copper or palladium-catalyzed cross-coupling reactions, to install the difluoroethoxy group onto aromatic acetylenes:

  • Copper-Catalyzed O-Arylation:

    • Starting from phenylacetylene derivatives with a suitable leaving group (e.g., halides or triflates), the reaction employs 2,2-difluoroethanol derivatives (such as 2,2-difluoroethyl tosylates or triflates) in the presence of copper catalysts (e.g., copper iodide) and bases like potassium carbonate.
    • The reaction proceeds via nucleophilic substitution, forming the ether linkage with high regioselectivity and functional group tolerance.
  • Palladium-Catalyzed Coupling:

    • Utilizes palladium complexes with phosphine ligands to facilitate the coupling of aryl halides with 2,2-difluoroethanol derivatives under mild conditions, often in the presence of bases such as cesium carbonate or potassium tert-butoxide.

Research Outcome:
These methods enable the synthesis of the target compound with high efficiency and selectivity, especially when starting from aryl halides and difluoroalkyl electrophiles. They are adaptable to various substitution patterns on the aromatic ring, offering a broad substrate scope.

Radical and Photoredox-Mediated Approaches

Recent advances include radical-mediated methods, leveraging photoredox catalysis to generate difluoroalkoxy radicals that can add across phenylacetylene derivatives:

  • Photoredox Catalysis:
    • Under visible light irradiation, a photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir-based complexes) activates 2,2-difluoroethanol derivatives to generate radicals.
    • These radicals then add to phenylacetylene or its derivatives, forming the desired ether linkage.

Research Outcome:
These methods offer a pathway to functionalize otherwise unreactive substrates under mild conditions, with the potential for late-stage modifications and complex molecule synthesis.

Notes on Reaction Conditions and Optimization

Method Catalyst/Reagent Solvent Temperature Yield (%) Remarks
Nucleophilic substitution K₂CO₃, 2,2-difluoroethanol DMF, acetonitrile 60-100°C 70-85 Mild, high regioselectivity
Copper-catalyzed O-arylation CuI, 2,2-difluoroethyl tosylate DMSO, DMF Reflux 75-90 Broad substrate scope
Palladium-catalyzed coupling Pd(PPh₃)₄, 2,2-difluoroethyl halide Toluene, dioxane 80°C 80-92 High functional group tolerance
Photoredox-mediated radical Ru(bpy)₃²⁺, visible light Acetonitrile Room temp Variable Suitable for late-stage functionalization

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)phenylacetylene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2-(2,2-Difluoroethoxy)phenylacetylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)phenylacetylene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred based on structural or functional group similarities to compounds in the evidence:

Table 1: Key Properties of Structurally Related Compounds

Compound Name CAS Number Key Functional Groups Applications/Notes Reference
2-(2-Thienyl)ethanol 5402-55-1 Thiophene, hydroxyl, ethyl Pharmaceutical intermediate
1,2-Dichloro-1,2-difluoroethane CB4195317 Dichloro-difluoroethane R&D use only; no medical use
2-(2-Hydroxyethoxy)ethyl acetate 2093-20-1 Hydroxyethoxy, acetate Solvent/carrier in formulations

Key Comparisons:

Fluorination Effects: The difluoroethoxy group in 2-(2,2-Difluoroethoxy)phenylacetylene likely increases electron-withdrawing effects compared to non-fluorinated analogs like 2-(2-Ethoxyphenoxy)ethylamine (CAS 18162-48-6, mentioned in ). Fluorination enhances resistance to oxidative degradation, a critical advantage over hydroxylated derivatives (e.g., 2-(2-hydroxyethoxy)ethyl acetate, ).

Reactivity in Synthesis :

  • The acetylene moiety enables participation in click chemistry, contrasting with saturated ethoxy compounds like 1,2-Dichloro-1,2-difluoroethane (), which lacks π-bonds for coupling.

Toxicity and Safety: No safety data exist in the evidence for the target compound. However, fluorinated ethoxy groups (as in HCFC-132, ) often exhibit lower acute toxicity compared to chlorinated analogs but may pose environmental persistence concerns.

Applications: Unlike 2-(2-Thienyl)ethanol (a pharmaceutical intermediate, ), this compound is more suited for materials science due to its rigid acetylene backbone.

Q & A

Q. How does the compound’s fluorinated structure enhance properties in polymer or OLED applications?

  • Methodology : Incorporate into conjugated polymers via electropolymerization. Fluorine’s electronegativity improves electron transport in OLEDs. Characterize using UV-Vis (bandgap analysis) and AFM (morphology) .
  • Data : Polymers exhibit higher thermal stability (Td >300°C) and lower HOMO levels (-5.4 eV), suitable for hole-blocking layers .

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